molecular formula C14H14N2O2 B11867438 Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate CAS No. 26862-71-5

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate

Cat. No.: B11867438
CAS No.: 26862-71-5
M. Wt: 242.27 g/mol
InChI Key: DPNXOZFTZHIWAF-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoline core with an ethyl ester group at the 2-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which involves cyclization and oxidation . Another approach is the thermal electrocyclization method, which includes a sequence of reactions such as the Suzuki–Miyaura reaction, deprotection of the nitrogen atom, and hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological activities .

Scientific Research Applications

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as acetylcholinesterase and protein kinases, leading to various biological effects. The compound can also interfere with signal transduction pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its ethyl ester group, which enhances its chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

26862-71-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-11-7-10-5-3-4-6-12(10)15-13(11)9-16/h3-7H,2,8-9H2,1H3

InChI Key

DPNXOZFTZHIWAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=CC3=CC=CC=C3N=C2C1

Origin of Product

United States

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